molecular formula C3H8N2S B7785398 N'-ethylcarbamimidothioic acid

N'-ethylcarbamimidothioic acid

Cat. No.: B7785398
M. Wt: 104.18 g/mol
InChI Key: GMEHFXXZSWDEDB-UHFFFAOYSA-N
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Description

N'-ethylcarbamimidothioic acid is a useful research compound. Its molecular formula is C3H8N2S and its molecular weight is 104.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function in Cells : CID is utilized to control protein function with precision and spatiotemporal resolution, mainly in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems are developed for mammalian inducible gene regulation and editing, allowing fine-tuning of gene expression and multiplex biological signals (Ma et al., 2023).

  • Cell Biology : CID techniques help in understanding lipid second messengers and small GTPases, resolving the "signaling paradox" and improving specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).

  • Protein-Protein Interactions and Localization : Photocaged-photocleavable CID enables rapid activation and deactivation of protein dimerization, controlling processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Agricultural Productivity : In barley breeding, carbon isotope discrimination (CID) serves as a selection criterion for improving water use efficiency and productivity (Anyia et al., 2007).

  • Developmental Research : CID process aids in collecting public health risk-related behaviors and values, particularly for developing education and intervention programs (Tashima, Crain, O'reilly, & Elifson, 1996).

  • Bioinformatics : The tool 'cid' processes cloned DNA fragments, detects microsatellites, and designs primer pairs, optimizing the search for information of interest in genomic libraries (Freitas, Martins, & Galetti, 2008).

  • Cellular Mechanotransduction : Single-molecule quantification of CID interactions provides insights into biological processes like rapamycin-induced heterodimerization, important for cellular mechanotransduction studies (Wang et al., 2019).

  • Spectroscopy and Microscopy : Large format Charge Injection Devices (CID) enhance performance in spectroscopy and microscopy applications, offering high-resolution imaging capabilities (Zarnowski, Eid, Arnold, Pace, Carbone, & Williams, 1993).

  • Mass Spectrometry : CID is applied in mass spectrometry for studying ion-molecule reaction products, aiding in ion structural information and fragmentation processes (Cody, Burnier, & Freiser, 1982).

  • Chemogenetics and Synthetic Biology : Chemically inducible trimerization (CIT) expands CID tools, enabling new types of protein manipulation in live cells for cell biology research and synthetic biology applications (Wu et al., 2020).

Properties

IUPAC Name

N'-ethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEHFXXZSWDEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-ethylcarbamimidothioic acid
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N'-ethylcarbamimidothioic acid
Reactant of Route 3
N'-ethylcarbamimidothioic acid
Reactant of Route 4
N'-ethylcarbamimidothioic acid
Reactant of Route 5
N'-ethylcarbamimidothioic acid
Reactant of Route 6
N'-ethylcarbamimidothioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.